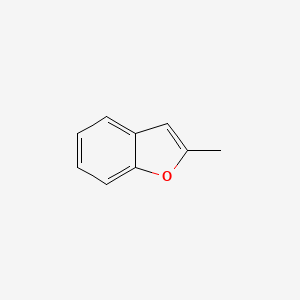

2-Methylbenzofuran

説明

Historical Context of Benzofuran (B130515) Derivatives and 2-Methylbenzofuran

The study of benzofuran chemistry dates back to 1870, when Perkin reported the first synthesis of the parent benzofuran ring. acs.orgnih.gov This pioneering work laid the groundwork for the exploration of a vast family of related derivatives. Since this discovery, the benzofuran ring system has been a subject of extensive study, largely due to its presence in a multitude of natural products that exhibit significant biological activities. numberanalytics.com

While the parent compound has a long history, this compound, also known as 2-Methylcumarone, emerged as a significant compound in its own right, primarily as a building block in organic synthesis. nist.gov Its industrial relevance is highlighted by its identification as an impurity in the production of phenol (B47542) from cumene, which necessitated the development of specific purification processes to remove it. google.com Research into the synthesis of this compound itself has also evolved, with modern methods offering efficient routes, such as the reaction of calcium carbide with salicylaldehyde (B1680747) p-tosylhydrazones catalyzed by cuprous chloride. acs.org

Significance of Benzofuran Scaffold in Heterocyclic Chemistry

The benzofuran scaffold, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in heterocyclic chemistry. numberanalytics.com Its prevalence in nature and its role as a key structural component in medicinally important compounds underscore its significance. acs.orgnih.gov Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. nih.govnih.govscienceopen.com

This wide range of activities has made the benzofuran nucleus an attractive target for chemists and pharmaceutical researchers. acs.orgsunderland.ac.uk The structural framework is found in numerous clinically acknowledged drugs and natural products, such as Ailanthoidol, which displays antiviral and antioxidant activities. researchgate.net The versatility of the benzofuran scaffold allows for the synthesis of complex molecules with potential therapeutic applications, driving continuous research into new synthetic methodologies. numberanalytics.commdpi.com

Overview of Research Trajectories for this compound

Research concerning this compound has primarily focused on its utility as a chemical intermediate for the synthesis of more complex organic molecules. It serves as a reactant for creating enol derivatives through catalytic oxidation and as a substrate in key chemical transformations like Friedel-Crafts alkylation and acylation reactions.

A significant trajectory in the investigation of this compound derivatives is in the field of medicinal chemistry. For instance, novel this compound derivatives containing an isoxazole (B147169) heterocycle have been synthesized and identified as potent monoamine oxidase (MAO) inhibitors, indicating their potential for the development of drugs for conditions like depression and Parkinson's disease. google.com Furthermore, studies have explored the synthesis of various 2-arylbenzofuran derivatives as potential agents against Alzheimer's disease. nih.gov The compound has also been investigated in the context of angiogenesis inhibitors, with specific derivatives showing promise in inhibiting the proliferation of human umbilical vein endothelial cells (HUVEC). nih.gov Beyond medicinal applications, this compound has also been noted for its use as a flavoring agent. thegoodscentscompany.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈O | nist.govscbt.com |

| Molecular Weight | 132.16 g/mol | thegoodscentscompany.comscbt.com |

| CAS Number | 4265-25-2 | nist.govscbt.com |

| Appearance | Colorless clear liquid (est.) | thegoodscentscompany.com |

| Boiling Point | 197.0 to 198.0 °C at 760 mm Hg | thegoodscentscompany.comnist.gov |

| Flash Point | 67.78 °C (closed cup) | thegoodscentscompany.com |

| Specific Gravity | 1.052 to 1.057 @ 25 °C | thegoodscentscompany.com |

| Refractive Index | 1.548 to 1.560 @ 20 °C | thegoodscentscompany.com |

Spectroscopic Data References for this compound

| Spectroscopic Technique | Database/Source Reference |

| ¹H NMR | SpectraBase spectrabase.com |

| ¹³C NMR | SpectraBase spectrabase.com |

| ¹⁷O NMR | SpectraBase spectrabase.com |

| Mass Spectrometry (Electron Ionization) | NIST WebBook nist.gov |

| FTIR | SpectraBase nih.gov |

| Raman | SpectraBase spectrabase.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGPVUAOTCNZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863353 | |

| Record name | 2-Methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Burnt phenolic aroma | |

| Record name | 2-Methylbenzofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2082/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Methylbenzofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2082/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.052-1.057 | |

| Record name | 2-Methylbenzofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2082/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4265-25-2, 25586-38-3 | |

| Record name | 2-Methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4265-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025586383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X3183BZ3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methylbenzofuran and Its Derivatives

Transition Metal-Catalyzed Cyclization Approaches

Transition metals serve as powerful catalysts for the construction of the benzofuran (B130515) ring system through various modes of activation. These methods include cycloisomerization, dehydrogenative coupling, and cross-coupling reactions followed by annulation, providing access to a diverse array of substituted benzofurans from readily available starting materials.

Ruthenium-Catalyzed Cyclization of 2-Allylphenol

Ruthenium catalysts are effective in mediating the intramolecular cyclization of ortho-allylphenols. This transformation is a key step in forming the furan (B31954) ring fused to the benzene (B151609) core. The reaction typically proceeds via an intramolecular hydroalkoxylation mechanism. While this cyclization often leads directly to 2-methyl-2,3-dihydrobenzofuran, the aromatic 2-methylbenzofuran can be obtained through subsequent oxidation or isomerization steps, which can sometimes be achieved in a tandem, one-pot process. The versatility of ruthenium catalysis is also demonstrated in related C-H activation and cyclization cascades. For instance, Ru(II) complexes have been used for redox-free C-H bond activation of aromatic acids with allylic acetates, leading to cyclized products through a π-allylruthenium intermediate. rsc.org

| Catalyst System | Substrate | Product | Key Features |

| Ruthenium(II) complexes, e.g., [{RuCl₂(p-cymene)}₂] | o-Allylphenol derivatives | 2-Methyl-2,3-dihydrobenzofurans | Initial cyclization product; requires subsequent oxidation/isomerization for aromatization. |

| Ru(II) catalyst | Aromatic acids and Allylic acetates | (Z)-3-ylidenephthalides | Proceeds via two-fold aromatic/allylic C-H activation. rsc.org |

Iridium-Catalyzed Dehydrogenative Annulation from 2-Methylphenols

A direct and atom-economical synthesis of 2-methylbenzofurans has been achieved through an iridium-catalyzed dehydrogenative annulation. nih.gov In this methodology, simple starting materials like o-cresol (B1677501) (a 2-methylphenol) react with ethylene (B1197577) gas under iridium catalysis. nih.gov The reaction involves a selective C-C bond formation at the benzylic C(sp³)–H bond of the methyl group, followed by a C–O bond-forming annulation. nih.gov This process is accompanied by dehydrogenation and double-bond migration steps to yield the final aromatic product. nih.gov

| Catalyst System | Substrates | Product | Reaction Conditions |

| Ir/DTBE-DPPE | o-Cresol and Ethylene (1 atm) | This compound | Dehydrogenative annulation. nih.gov |

Copper-Catalyzed Annulative Amination

Copper catalysts are widely used in benzofuran synthesis, including methods to introduce nitrogen-containing functional groups. A notable example is the copper-catalyzed annulative amination of o-alkynylphenols to produce 3-aminobenzofuran derivatives. This approach utilizes an electrophilic amination with O-benzoyl hydroxylamines, representing a convergent route to biologically relevant 3-aminobenzoheteroles. While not a direct synthesis of this compound, this method highlights the utility of copper catalysis in constructing functionalized benzofuran derivatives. Other copper-catalyzed methods include the oxidative annulation of phenols and internal alkynes. semanticscholar.org

| Catalyst System | Substrates | Product Type | Key Features |

| Copper Catalyst | o-Alkynylphenols and O-Benzoyl hydroxylamines | 3-Aminobenzofuran derivatives | Annulative amination via an umpolung, electrophilic amination strategy. |

| CuI / KOH | 2-Fluorophenylacetylene derivatives | Substituted benzofurans | Domino hydration/intramolecular annulation process. unicatt.it |

Palladium-Catalyzed Heterocyclization/Oxidative Heck Coupling

Palladium catalysis is a cornerstone of modern organic synthesis and provides several pathways to benzofurans. The Heck reaction, particularly its oxidative variants, is a powerful tool for this purpose. In a typical sequence, an intramolecular Heck reaction can cyclize a suitably substituted precursor to form the benzofuran ring. For instance, a palladium-catalyzed process can transform O-aryl cyclic vinylogous esters into benzofuran-fused cyclohexenones via dehydrogenative intramolecular arylation. nih.gov Another approach involves a tandem Pd-catalyzed Heck reaction/oxidative cyclization of 2-hydroxystyrenes with iodobenzenes. nih.gov These methods benefit from the modular assembly of complex scaffolds from simpler components. nih.gov Furthermore, palladium-catalyzed Tsuji-Trost-type reactions on substrates like benzofuran-2-ylmethyl acetates allow for the introduction of various nucleophiles at the 2-position, creating a wide range of derivatives. unicatt.itnih.gov

| Catalyst System | Substrate Type | Product Type | Reaction Name/Type |

| Palladium(II) acetate (B1210297) | O-Aryl cyclic vinylogous esters | Benzofuran-fused cyclohexenones | Oxidative Heck Cyclization / C-H Functionalization. nih.gov |

| Pd₂(dba)₃ / Ligand | 2-Hydroxystyrenes and Iodobenzenes | 2-Arylbenzofurans | Tandem Heck reaction/oxidative cyclization. nih.gov |

| [Pd(η³-C₃H₅)Cl]₂ / XPhos | Benzofuran-2-ylmethyl acetates and Nucleophiles (N, S, O, C) | 2-Substituted benzofurans | Tsuji-Trost-type nucleophilic substitution. unicatt.itnih.gov |

Platinum-Olefin-Catalyzed Carboalkoxylation

Platinum catalysts can effect the synthesis of 2,3-disubstituted benzofurans through the cyclization of o-alkynylphenyl acetals. acs.org In a process known as carboalkoxylation, a platinum(II) chloride catalyst, often in the presence of an olefin co-catalyst like 1,5-cyclooctadiene (B75094) (COD), promotes the reaction. acs.org The mechanism is believed to involve the coordination of platinum to the alkyne's triple bond, followed by nucleophilic attack from the acetal's oxygen atom. acs.org A subsequent migration of the α-alkoxyalkyl group leads to the formation of the 3-(α-alkoxyalkyl)benzofuran product. acs.org This method allows for the creation of significant structural complexity at both the C2 and C3 positions of the benzofuran core in a single step. acs.org

| Catalyst System | Substrate | Product | Yield |

| PtCl₂ (2 mol %) / COD (8 mol %) | Acetaldehyde ethyl o-(1-octynyl)phenyl acetal | 3-(1-Ethoxyethyl)-2-hexylbenzofuran | 91%. acs.org |

| PtCl₂ (2 mol %) / COD (8 mol %) | Acetaldehyde ethyl 2-(cyclohexylethynyl)phenyl acetal | 2-Cyclohexyl-3-(1-ethoxyethyl)benzofuran | 94%. acs.org |

| PtCl₂ (2 mol %) / COD (8 mol %) | Acetaldehyde ethyl 2-(phenylethynyl)phenyl acetal | 3-(1-Ethoxyethyl)-2-phenylbenzofuran | 88%. acs.org |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Derivative Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and reliable method for creating 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is exceptionally valuable for the synthesis of complex derivatives of a pre-existing molecular scaffold. In the context of this compound, if the molecule is functionalized with either a terminal alkyne or an azide (B81097) group, it can be readily conjugated with a variety of other molecules (peptides, carbohydrates, other heterocycles, etc.) that bear the complementary functionality. nih.govtaylorfrancis.com This modular approach allows for the rapid generation of libraries of complex this compound derivatives. For example, a tandem Pd/Cu-catalyzed Sonogashira cross-coupling followed by intramolecular cyclization has been used to synthesize novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives, showcasing the integration of benzofuran scaffolds with other heterocyclic systems. semanticscholar.org The CuAAC reaction itself is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov

| Reaction Type | Substrates | Product | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A this compound with a terminal alkyne and an organic azide (or vice-versa) | A this compound derivative linked to another molecule via a 1,2,3-triazole ring | High efficiency, modularity, and biocompatibility. nih.gov |

| Tandem Pd/Cu-Catalysis | 2-Iodophenols and Terminal alkynes | 3-(Benzofuran-2-ylmethyl) substituted triazinones | One-pot Sonogashira coupling and intramolecular cyclization. semanticscholar.org |

Classical and One-Pot Synthesis Strategies

Traditional and streamlined synthetic routes remain fundamental for accessing this compound derivatives. These methods often involve the formation of key C-C and C-O bonds through well-established chemical transformations.

Pummerer Reaction of Substituted Phenols with α-(Methylsulfinyl)acetone

A convenient method for synthesizing this compound derivatives utilizes a Pummerer reaction of substituted phenols with α-(methylsulfinyl)acetone. sigmaaldrich.com This one-pot reaction typically proceeds in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a solvent like 1,2-dichloroethane. The reaction generates a 3-(methylthio)benzofuran (B583666) intermediate, which can then undergo reductive desulfurization with a reagent like Raney Nickel to yield the final this compound product. sigmaaldrich.com The interrupted Pummerer reaction, involving the electrophilic activation of sulfoxides, has emerged as a powerful tool for creating functionalized organosulfur compounds and can be applied to the synthesis of a wide variety of benzofurans from readily available phenols and alkynyl sulfoxides. researchgate.netmdpi.com

Table 1: Synthesis of Benzofuran Derivatives via Pummerer Reaction sigmaaldrich.com

| Phenol (B47542) Substrate | Sulfoxide (B87167) Reagent | Intermediate Product | Yield |

|---|---|---|---|

| p-Cresol | α-(Methylsulfinyl)ethyl ketone | 2-Ethyl-5-methyl-3-(methylthio)benzofuran | 68% |

Direct Thermal Intramolecular Cyclization (e.g., from Methyl 3,5-Dihydroxybenzoate (B8624769) with Propargyl Bromide)

The intramolecular cyclization of aryl propargyl ethers is a direct and popular strategy for synthesizing benzofuran derivatives. rsc.org This approach begins with the O-alkylation of a phenol with a propargyl halide, such as propargyl bromide, to form an aryl propargyl ether. For instance, methyl 3,5-dihydroxybenzoate can be alkylated with propargyl bromide to produce 3-propargyloxy-5-hydroxy benzoic acid methyl ester. nih.gov Subsequent heating of this intermediate, often in a high-boiling solvent like N,N-diethylaniline at temperatures around 210°C, induces thermal cyclization to form the benzofuran ring system. nih.gov This cyclization can proceed through different pathways, including a 5-exo-dig cyclization, which is often promoted under basic conditions to regioselectively yield benzofurans. nih.gov

Nenitzescu Reaction for 3-Acetyl-5-hydroxy-2-methylbenzofuran

The Nenitzescu reaction provides a classic route to hydroxylated benzofuran structures. A notable application is the one-pot synthesis of 3-acetyl-5-hydroxy-2-methylbenzofuran, which can be achieved in quantitative yield. nih.gov The reaction involves the condensation of a benzoquinone with an active methylene (B1212753) compound. While the traditional Nenitzescu indole (B1671886) synthesis involves the reaction of benzoquinones with enamines, modifications allow for benzofuran formation. rsc.org Studies have explored various solvents and catalysts to optimize the reaction, with mild Lewis acids like zinc chloride (ZnCl2) in solvents such as dichloromethane (B109758) or cyclopentyl methyl ether showing good results. nih.govrsc.org

Table 2: Nenitzescu Reaction for Benzofuran Synthesis

| Reactants | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Benzoquinone and β-aminocrotonates | Not specified | 3-Acetyl-5-hydroxy-2-methylbenzofuran | Quantitative | nih.gov |

| Benzoquinone and Enamine | ZnCl₂ in CPME | 5-Hydroxyindole (analogous reaction) | Fair to good | rsc.org |

Synthesis from Salicylaldehyde (B1680747) Derivatives and Ethyl Bromoacetate (B1195939)

Salicylaldehyde and its derivatives are common starting materials for constructing the benzofuran skeleton. A well-established method involves the reaction of a salicylaldehyde derivative with an α-halo ester, such as ethyl bromoacetate or chloroacetone (B47974), in the presence of a base like potassium carbonate. For example, 2-acetyl benzofuran can be synthesized by refluxing salicylaldehyde with chloroacetone and potassium carbonate. Similarly, substituted benzofurans, like ethyl 5-nitrobenzofuran-2-carboxylate, are prepared from the corresponding substituted salicylaldehyde (e.g., 5-nitrosalicylaldehyde) and diethyl bromomalonate.

Table 3: Benzofuran Synthesis from Salicylaldehyde Derivatives

| Salicylaldehyde Derivative | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Salicylaldehyde | Chloroacetone | K₂CO₃, Reflux | 2-Acetyl benzofuran | |

| 5-Nitrosalicylaldehyde | Diethyl bromomalonate | K₂CO₃, Acetone, Reflux | Ethyl 5-nitrobenzofuran-2-carboxylate | |

| Substituted Salicylaldehydes | Ethyl bromoacetate | K₂CO₃, DMF, 90 °C | Benzofuran-1,2,3-triazole hybrids (downstream) |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and efficient syntheses of benzofurans. researchgate.net These approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.

Key green strategies include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of benzofuran derivatives from substituted phenols and reagents like 2-chloropropionic acid.

Electrochemical Methods : Electrochemical synthesis offers a non-catalyst, simple, and fast route to new benzofuran derivatives. For example, the electro-oxidation of N,N,N',N'-tetramethyl-benzene-1,4-diamine in the presence of nucleophiles like barbituric acids can construct benzofurans in aqueous solutions without toxic solvents.

One-Pot Reactions at Room Temperature : Environmentally friendly one-pot procedures have been developed for synthesizing 2-arylbenzofurans at ambient temperature, which significantly reduces energy usage.

Use of Greener Solvents : Replacing hazardous solvents is a key goal of green chemistry. The use of low environmental impact solvents, such as cyclopentyl methyl ether (CPME), has been successfully demonstrated in reactions like the Nenitzescu synthesis. rsc.org

Table 4: Green Chemistry Strategies for Benzofuran Synthesis

| Method | Key Features | Example Reaction | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid, efficient | Substituted phenol + 2-Chloropropionic acid | |

| Electrochemical Synthesis | Catalyst-free, aqueous media | Electro-oxidation of diamines with nucleophiles | |

| One-Pot Synthesis | Step economy, room temperature | Synthesis of 2-arylbenzofurans | |

| Greener Solvents | Low environmental impact, recyclable | Nenitzescu synthesis in Cyclopentyl methyl ether (CPME) | rsc.org |

Visible Light Stimulated Intermolecular Sonogashira Coupling and Cyclization in Water

A novel, rapid, one-pot synthesis of 2-alkyl/aryl benzofurans has been developed utilizing visible light to induce an intermolecular Sonogashira coupling and subsequent 5-endo-dig cyclization. lookchem.com This method is conducted in water, an environmentally benign solvent, and avoids the need for ruthenium or iridium complexes or other additives. lookchem.com The reaction proceeds by coupling ortho-halophenols with terminal alkynes, catalyzed by a palladium complex generated in situ from PdCl₂ and triphenylphosphine (B44618) (PPh₃). lookchem.com

The process involves two main steps: a palladium-catalyzed Sonogashira coupling followed by a 5-endo-dig cyclization to yield the benzofuran product. lookchem.com It is proposed that triethylamine (B128534) acts as both a base and a co-solvent, aiding the dispersion of organic substrates in the aqueous medium. lookchem.com The use of visible light is believed to promote the reaction via a radical pathway involving Pd(0), which significantly reduces the reaction time compared to traditional thermal methods. lookchem.com

Table 1: Visible Light-Induced Synthesis of 2-Substituted Benzofurans This table summarizes the reaction conditions and yields for the synthesis of various 2-substituted benzofurans from ortho-iodophenol and different terminal alkynes using visible light.

| Phenyl Acetylene Derivative | Product | Yield (%) |

|---|---|---|

| Phenyl acetylene | 2-Phenylbenzofuran (B156813) | 85 |

| 4-Ethynyltoluene | 2-(p-tolyl)benzofuran | 80 |

| 4-Methoxyphenylacetylene | 2-(4-methoxyphenyl)benzofuran | 82 |

| 1-Hexyne | 2-Butylbenzofuran | 75 |

Data sourced from LookChem. lookchem.com

Mild Reaction Conditions in Hybrid Molecule Synthesis

The synthesis of complex hybrid molecules incorporating the this compound scaffold has been achieved under notably mild reaction conditions. An efficient and green methodology for creating novel benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids utilizes a water-based solvent system (DMF:H₂O) for the final "click" reaction step. tandfonline.com This 1,3-dipolar cycloaddition proceeds with good to excellent yields (70–86%) under these mild conditions. tandfonline.com

Similarly, a facile route to substituted benzofuran-2-carboxylate 1,2,3-triazoles employs a standard click reaction in a DMF/H₂O system. niscair.res.in This approach is characterized by its use of inexpensive and readily available reagents, easy work-up, and environmentally friendly reaction conditions, providing good yields of the target molecules. niscair.res.in

Synthesis of Hybrid and Fused Systems Incorporating this compound

The this compound core is a valuable building block for the construction of more complex hybrid and fused heterocyclic systems. These novel molecules often integrate different pharmacophores to create compounds with unique properties.

Benzofuran-1,2,4-oxadiazole-1,2,3-triazole Hybrids

A practical and efficient method has been developed for the green synthesis of novel benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids. tandfonline.com The synthesis begins with 2H-chromene-3-carbonitriles, which are converted to this compound-3-carbonitriles. tandfonline.com These intermediates are then used to prepare 5-(chloromethyl)-3-(this compound-3-yl)-1,2,4-oxadiazoles. tandfonline.com The final hybrid molecules are assembled via an in situ generation of an azide from the chloromethyl compound, followed by a 1,3-dipolar cycloaddition (click reaction) with various substituted alkynes in a DMF:H₂O mixture. tandfonline.com This methodology provides good to excellent yields, ranging from 70% to 86%. tandfonline.com

Table 2: Synthesis of 3-(this compound-3-yl)-5-((4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)-1,2,4-oxadiazole Derivatives This table outlines the synthesis of the hybrid compounds from key intermediates.

| Starting Material | Key Intermediate | Final Step | Yield |

|---|---|---|---|

| 2H-chromene-3-carbonitriles | 5-(chloromethyl)-3-(this compound-3-yl)-1,2,4-oxadiazoles | 1,3-dipolar cycloaddition with substituted alkynes | 70-86% |

Data sourced from Taylor & Francis Online. tandfonline.com

Benzofuran-pyrazoles and Benzofuran-triazoles

The this compound moiety has been successfully incorporated into pyrazole (B372694) and triazole ring systems. In one approach, 3-methylbenzofuran-2-carbohydrazide is used as a key starting material to synthesize various pyrazole derivatives. researchgate.net

Another synthetic route to benzofuran-pyrazole hybrids starts with 2-acetylbenzofuran. nih.gov This is first reacted with phenyl hydrazine (B178648) to form a hydrazone intermediate. nih.gov Subsequent treatment with phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack reaction) yields the 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxyaldehyde, a key building block for more complex structures. nih.gov

The synthesis of benzofuran-tethered 1,2,4-triazoles can be achieved from substituted benzofuran-2-carbohydrazides. researchgate.net These are reacted with phenyl isothiocyanate, and the resulting thiosemicarbazide (B42300) intermediate is cyclized in a basic medium to furnish the triazole ring. researchgate.net Fused systems, such as tandfonline.comnih.govresearchgate.nettriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazoles bearing a benzofuran moiety, have also been synthesized from salicylaldehyde in a multi-step process. hpu2.edu.vn

Benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) salts

A series of benzofuran-2-carboxamide-N-benzyl pyridinium salts has been synthesized as potential cholinesterase inhibitors. nih.gov The synthetic pathway begins with the reaction of salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis to yield benzofuran-2-carboxylic acid. nih.gov This acid is then amidated with either 3- or 4-picolyl amine. nih.gov In the final step, the resulting N-((pyridin-4-yl) methyl) benzofuran-2-carboxamide (B1298429) or N-((pyridin-3-yl) methyl) benzofuran-2-carboxamides are reacted with various benzyl (B1604629) halides to produce the target N-benzyl pyridinium salts. nih.gov

Table 3: Synthetic Pathway for Benzofuran-2-carboxamide-N-benzyl pyridinium salts This table outlines the key reaction steps for the synthesis of the title compounds.

| Step | Reactants | Product |

|---|---|---|

| 1 | Salicylaldehyde derivatives, Ethyl bromoacetate | Ethyl benzofuran-2-carboxylate |

| 2 | Ethyl benzofuran-2-carboxylate | Benzofuran-2-carboxylic acid |

| 3 | Benzofuran-2-carboxylic acid, Picolyl amines | N-((pyridinyl)methyl)benzofuran-2-carboxamides |

| 4 | N-((pyridinyl)methyl)benzofuran-2-carboxamides, Benzyl halides | Benzofuran-2-carboxamide-N-benzyl pyridinium salts |

Data sourced from PubMed. nih.gov

Reactivity and Reaction Mechanisms of 2 Methylbenzofuran

Oxidation Studies

The oxidation of 2-methylbenzofuran has been a subject of significant research, particularly in the context of biomimetic studies that model the metabolic activation of the benzofuran (B130515) nucleus. These studies are crucial for developing environmentally sustainable degradation methods and for understanding the underlying reaction mechanisms.

The oxidation of this compound can be effectively achieved using hydrogen peroxide as the oxidant, catalyzed by manganese(III) porphyrins. mdpi.comresearchgate.net These synthetic metalloporphyrins serve as models for cytochrome P450 enzymes, which are central to the metabolism of xenobiotics. mdpi.comproquest.com In these biomimetic systems, Mn(III) porphyrins, particularly second-generation catalysts with neutral or cationic substituents, have demonstrated high efficiency in activating hydrogen peroxide for the oxidation of this compound at room temperature. mdpi.comresearchgate.net

Studies have reported achieving conversions of over 95% for this compound using this catalytic system. mdpi.comdocumentsdelivered.com The reactions are typically conducted in a suitable solvent like acetonitrile, and a co-catalyst such as ammonium (B1175870) acetate (B1210297) or acetic acid is often employed to mimic the proton-donating amino acid residues in the active site of cytochrome P450 enzymes. mdpi.comresearchgate.net The choice of catalyst and co-catalyst can influence the reaction's efficiency and product distribution. mdpi.com For instance, systems based on certain Mn(III) porphyrin catalysts (CATs I and III) have shown substrate conversions consistently above 95%. researchgate.net

The catalytic cycle is proposed to involve the generation of a high-valent manganese-oxo species, which is the active oxidant responsible for the transformation of the substrate. mdpi.com This approach offers a green and versatile method for studying the oxidation of benzofurans under mild conditions. mdpi.com

Table 1: Catalytic Oxidation of this compound with H₂O₂ and Mn(III) Porphyrins

| Catalyst | Co-catalyst | Substrate Conversion (%) | Reference |

|---|---|---|---|

| Mn(III) Porphyrin I | Ammonium Acetate | >95 | mdpi.comresearchgate.net |

| Mn(III) Porphyrin II | Ammonium Acetate | 80-94 | researchgate.net |

The pivotal initial step in the biomimetic oxidation of this compound is the epoxidation of the electron-rich furan (B31954) ring. mdpi.comresearchgate.net The resulting this compound-2,3-oxide is a reactive intermediate that can undergo several subsequent reaction pathways. mdpi.com The specific pathways and the final products are influenced by factors such as the position of the methyl group, the reaction conditions, and the work-up procedures. mdpi.comresearchgate.net

The epoxide ring is susceptible to nucleophilic attack. youtube.com For example, when ammonium acetate is used as a co-catalyst, ammonia (B1221849) (present in equilibrium with the ammonium ion) can act as a nucleophile, attacking the epoxide. mdpi.com Similarly, acetic acid can also participate in the ring-opening of the epoxide. mdpi.com

Furthermore, the epoxide intermediate can undergo rearrangement. One notable pathway is the decarboxylation that leads to the formation of salicylaldehyde (B1680747). mdpi.com This aldehyde can then further react with the remaining epoxide rings through nucleophilic attack. mdpi.com The oxidation of substituted 2,3-benzofurans with other oxidants like m-CPBA or dimethyldioxirane (B1199080) is also known to produce reactive epoxides that can lead to ring-opening products or rearrange to form benzofuranones. mdpi.com

The oxidative decomposition of this compound proceeds through the breakdown of the initially formed epoxide. mdpi.com In the presence of Mn(III) porphyrin catalysts and hydrogen peroxide, with ammonium acetate as a co-catalyst, the reaction mixture of this compound yields a number of identifiable products. mdpi.com

High-resolution electrospray ionization mass spectrometry (ESI-MSn) has been used to identify the products formed under specific reaction conditions. mdpi.com For instance, when the oxidation of this compound is carried out with a specific Mn(III) porphyrin catalyst (CAT I) and ammonium acetate, and the solvent is evaporated at 20 °C, several products can be isolated and characterized. mdpi.com These products are the result of the various reaction pathways available to the unstable epoxide intermediate as described in the previous section. mdpi.com The decomposition of the epoxide derivative of this compound can lead to the formation of salicylaldehyde and formaldehyde. researchgate.net

Hydrogenation and Reduction Reactions

The reduction of the furanoid ring in this compound is a key transformation for accessing valuable saturated heterocyclic structures. Various catalytic systems have been developed to achieve this reduction with high efficiency and selectivity.

Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions. An efficient synthesis of 2-substituted benzofurans has been achieved through a Pd/C-catalyzed reaction, highlighting the utility of this catalyst in transformations involving the benzofuran scaffold. researchgate.net While the primary focus of some studies is on the synthesis of the benzofuran ring system itself, the conditions employed are relevant to subsequent reduction processes. researchgate.net The hydrogenation of furan derivatives, such as the conversion of furfural (B47365) to 2-methyltetrahydrofuran, demonstrates the capability of palladium-based catalysts to reduce the furan ring. researchgate.net

A significant advancement in the reduction of this compound is the use of chiral ruthenium N-heterocyclic carbene (NHC) catalysts for asymmetric hydrogenation. nih.govsemanticscholar.orgrsc.org A specific chiral ruthenium(II)bis-SINpEt complex has been identified as a highly versatile and powerful catalyst for the hydrogenation of a broad range of heteroarenes, including this compound. nih.govsemanticscholar.orgrsc.orgrsc.org

This catalytic system allows for the enantioselective hydrogenation of the furan ring, yielding enantioenriched 2-methyl-2,3-dihydrobenzofuran. nih.govsemanticscholar.org Computational studies and in-situ NMR spectroscopy have been employed to understand the reaction mechanism and the origin of enantioselectivity. nih.govrsc.org The high flexibility of the NHC ligands leads to the formation of a chiral pocket that interacts with the this compound substrate in a "lock-and-key" manner. nih.govrsc.org

The stereochemical outcome of the reaction is determined by the orientation of the substrate as it approaches the metal center. semanticscholar.org The formation of the major (R)-product occurs via the si-face attack of the substrate. semanticscholar.org This preferential binding is due to non-covalent stabilization of the substrate within the catalyst's chiral pocket, an interaction that is absent for the pathway leading to the minor enantiomer. nih.govrsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hydrogen Peroxide |

| Mn(III) Porphyrins |

| Acetonitrile |

| Ammonium Acetate |

| Acetic Acid |

| This compound-2,3-oxide |

| Ammonia |

| Salicylaldehyde |

| m-CPBA (meta-Chloroperoxybenzoic acid) |

| Dimethyldioxirane |

| Benzofuranones |

| Formaldehyde |

| Palladium on carbon (Pd/C) |

| Furfural |

| 2-Methyltetrahydrofuran |

| Ruthenium(II)bis-SINpEt complex |

| 2-Methyl-2,3-dihydrobenzofuran |

Regioselectivity in Olefinic Carbon Reduction

The reduction of this compound and its derivatives can be controlled to selectively target the olefinic C2-C3 double bond of the furan ring, yielding 2-methyl-2,3-dihydrobenzofuran, a valuable structural motif in biologically active molecules. mpg.deoregonstate.edunih.govnist.govnist.gov The success and regioselectivity of this transformation are highly dependent on the choice of catalyst and reaction conditions, as the hydrogenation of oxygen-containing heterocycles is often more challenging compared to their nitrogen-containing counterparts or simple aromatic compounds. nih.gov

Several catalytic systems have been developed to achieve this selective reduction. Raney nickel has been shown to be an active catalyst for the hydrogenation of the furan ring's double bond. nih.govresearchgate.net Similarly, using 10% Palladium on carbon (Pd/C) can also furnish the desired 2,3-dihydrobenzofuran (B1216630) derivative, although in some cases, by-products from the partial reduction of the benzene (B151609) ring have been observed. nih.gov Platinum oxide, in contrast, can display high selectivity for other functional groups on the molecule, such as reducing an acetyl group without affecting the furan ring's double bond. nih.govresearchgate.net

More advanced catalytic systems offer enhanced selectivity and efficiency. A ruthenium-based catalyst, Ru@SILP-[ZnCl4]2−, demonstrated high activity, selectivity, and stability for the hydrogenation of various substituted benzofurans into their dihydrobenzofuran forms, even under continuous flow conditions. mpg.de Furthermore, a dual-catalytic cascade approach has been developed where a chiral ruthenium N-heterocyclic carbene (NHC) catalyst first performs a highly enantioselective partial hydrogenation of the benzofuran to the chiral 2,3-dihydrobenzofuran intermediate. nih.gov Subsequently, a second achiral catalyst, such as rhodium, can be used in the same pot to hydrogenate the carbocyclic ring if the fully saturated octahydrobenzofuran is the desired product. nih.gov This cascade method highlights the ability to precisely control the reduction, targeting the olefinic carbons of the furan moiety first. nih.gov

The table below summarizes the outcomes with different catalysts for the reduction of benzofuran systems.

| Catalyst | Substrate Type | Primary Product | Selectivity Notes | Source |

|---|---|---|---|---|

| Raney Nickel | 2-Acetylbenzofuran | Hydrogenates C=C of heterocycle | Also reduces the acetyl group. | nih.govresearchgate.net |

| Platinum Oxide (PtO2) | 2-Acetylbenzofuran | Reduces acetyl group only | High selectivity for the side-chain carbonyl over the furan ring. | nih.govresearchgate.net |

| Palladium on Carbon (10% Pd/C) | 2,3-Disubstituted benzofurans | cis-2,3-Dihydrobenzofuran | Can produce by-products from benzene ring reduction. | nih.gov |

| Ru@SILP-[ZnCl4]2− | Benzofuran and derivatives | Dihydrobenzofuran | High activity and selectivity for the furan ring C=C bond. | mpg.de |

| Ru((R,R)‑SINpEt)2 | This compound | (R)-2-Methyl-2,3-dihydrobenzofuran | First step in a cascade reaction; highly enantioselective. | nih.gov |

Intramolecular Cyclization Reactions

While classic intramolecular nucleophilic additions are one pathway, a prominent and powerful method for achieving intramolecular cyclization in derivatives of this compound involves the palladium-catalyzed Heck reaction. The intramolecular Heck reaction (IMHR) facilitates the coupling of an aryl or alkenyl halide with an alkene present in the same molecule to form a new ring system. researchgate.net This reaction is exceptionally versatile, enabling the formation of various ring sizes and the construction of complex molecular architectures, including those containing quaternary carbon centers. researchgate.netresearchgate.net

In the context of a this compound derivative, the reaction typically involves a substrate where a halide (e.g., I, Br) is attached to the benzene portion of the benzofuran scaffold and an olefinic side chain is tethered elsewhere on the molecule. The palladium catalyst facilitates a cyclization that forges a new carbon-carbon bond between the aromatic ring and the olefin. The general mechanism begins with the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the tethered alkene into the newly formed carbon-palladium bond, and finally, β-hydride elimination to release the cyclized product and regenerate the Pd(0) catalyst. researchgate.net

This strategy has been employed to create fused heterocyclic systems. For instance, a process involving a Heck intramolecular reaction can be used to selectively obtain a 2-aryl-3-formyl-5-alanylbenzofuran core when the reaction is conducted under an inert nitrogen atmosphere. nih.gov

The this compound framework itself is often synthesized via catalyzed cycloisomerization reactions of appropriately substituted unsaturated alcohols. These reactions represent a highly efficient route to the benzofuran core.

One notable method is the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols. This two-step process begins with the cycloisomerization of the starting phenol (B47542) derivative in the presence of a palladium catalyst, such as PdCl2, under basic conditions to yield a 2-methylene-2,3-dihydrobenzofuran-3-ol intermediate. This is followed by an acid-catalyzed isomerization or allylic nucleophilic substitution, which converts the intermediate into the final 2-hydroxymethylbenzofuran or 2-alkoxymethylbenzofuran products, respectively.

Another powerful approach is the Ruthenium-catalyzed cycloisomerization of aromatic homo- and bis-homopropargylic alcohols. This method chemo- and regioselectively produces benzofurans through a 5-endo cyclization pathway. The reaction proceeds via a key Ru-vinylidene intermediate, and the presence of an amine/ammonium base-acid pair is crucial for the catalytic cycle. This strategy is effective for a range of substrates, including those with both electron-donating and electron-withdrawing groups.

Other Significant Reactions

The benzofuran ring, despite its aromatic character, can undergo ring-opening reactions under specific conditions, providing a pathway to highly functionalized phenolic derivatives. These transformations typically involve the cleavage of the C2–O bond, which can be achieved through several mechanisms, including transition metal catalysis and reductive cleavage. mpg.denih.gov

Transition metal-catalyzed reactions have been extensively explored for this purpose. Nickel catalysis, for example, can facilitate the arylative ring-opening cross-coupling of diarylfurans. researchgate.net Copper catalysis has been employed for the ring-opening silylation of benzofurans using a disilane (B73854) reagent, which stereoselectively affords (E)-o-(β-silylvinyl)phenols. researchgate.net Manganese-catalyzed reactions have also been developed. For instance, combining an organolithium reagent with a catalytic amount of MnCl2 enables the ring-opening of benzofuran, which can then be trapped with electrophiles like silyl (B83357) chlorides. nih.gov

An iron-catalyzed cascade reaction provides another route. Using a readily available 2-vinylbenzofuran, an iron catalyst can promote a sequence of C-H alkylation, benzofuran ring-opening, and insertion into an Fe-N bond to form complex isoquinolones. mpg.de Reductive cleavage without transition metals is also possible, for example, by using an alkali metal to break the C2–O bond. nih.gov

The table below presents a summary of different ring-opening reactions for benzofuran derivatives.

| Catalytic System | Substrate | Reaction Type | Product Type | Source |

|---|---|---|---|---|

| Copper Catalyst + Disilane | Benzofurans | Ring-Opening Silylation | (E)-o-(β-silylvinyl)phenols | researchgate.net |

| MnCl2 (cat.) + Organolithium | Benzofuran | Reductive Ring-Opening | Functionalized Phenols (after trapping) | nih.gov |

| Iron Catalyst + Triazole | 2-Vinylbenzofurans | C-H Alkylation / Ring Opening | Highly functionalized isoquinolones | mpg.de |

| Nickel Catalyst + Chiral Ligand | Diarylfurans | Arylative Ring-Opening | Chiral 2-aryl-2'-hydroxy-1,1'-binaphthyls (ArOBIN) | researchgate.net |

| Alkali Metal (e.g., Li) | Benzofuran | Reductive Cleavage | o-(Vinyl)phenoxides | nih.gov |

Computational and Theoretical Studies on 2 Methylbenzofuran

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For benzofuran (B130515) derivatives, DFT is instrumental in predicting a wide array of properties, from molecular geometries to reactivity and spectroscopic characteristics.

Potential Energy Surface (PES) Mapping of Oxidation Reactions

The oxidation of 2-methylbenzofuran is a reaction of significant interest, and understanding its mechanism is crucial. Experimental studies on the biomimetic oxidation of this compound have shown that the reaction proceeds via the formation of an epoxide, this compound-2,3-epoxide. This intermediate is unstable and undergoes further reactions, the pathways of which are influenced by the reaction conditions.

Theoretical PES mapping using DFT can elucidate the intricate details of these oxidation pathways. The initial step is the epoxidation of the furan (B31954) ring. Subsequent reactions can involve the ring-opening of the epoxide, which, in the presence of nucleophiles like acetic acid, can lead to the formation of various products. For instance, the reaction can yield (2-(1-hydroxyethyl)-2,3-dihydro-1-benzofuran-3-yl) acetate (B1210297). Furthermore, cleavage of the diol intermediate followed by decarboxylation can produce salicylaldehyde (B1680747) and acetaldehyde, which can then react to form other complex products.

A detailed DFT study would map the energies of reactants, transition states, intermediates, and products for each step, providing a comprehensive understanding of the reaction kinetics and thermodynamics.

Studies on Nonlinear Optical (NLO) Properties of Derivatives

Benzofuran derivatives are considered promising candidates for nonlinear optical (NLO) materials due to their extended π-conjugation and chemical stability. The NLO properties, such as the first-order hyperpolarizability (β), can be computationally investigated using DFT. These properties are crucial for applications in optoelectronics, including optical data storage and signal processing.

Theoretical studies on 2-phenylbenzofuran (B156813) derivatives have shown that the introduction of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. The calculations, often performed with functionals like GGA-PBE and a 6-31G(d,p) basis set, can predict the hyperpolarizability of designed molecules. For derivatives of this compound, a similar computational screening could be performed to identify candidates with high NLO activity. The strategic placement of donor and acceptor groups on the benzofuran scaffold would be key to maximizing the NLO properties.

Prediction of Reaction Mechanisms

Beyond mapping the PES of a known reaction, computational methods can be used to predict entirely new reaction pathways. For this compound, this could involve exploring its reactivity with various reagents under different conditions. By calculating the activation energies for plausible reaction steps, the most likely reaction mechanisms can be identified.

For example, the initial products of the oxidation of this compound have been experimentally identified. DFT calculations can be employed to explore the subsequent reaction steps and the formation of the observed final products, providing a complete mechanistic picture that might be challenging to unravel experimentally. This predictive capability is invaluable for designing new synthetic routes and understanding the degradation pathways of such compounds.

Quantum Chemical Descriptors in Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their

Modeling of Catalytic Pockets and Enantioselectivity

The steric and electronic properties of this compound play a critical role in its interaction with catalyst active sites, directly influencing reaction outcomes and stereoselectivity. Computational modeling has been instrumental in understanding these interactions, particularly in the context of biocatalysis and biomimetic systems.

One significant study focused on the highly diastereo- and enantioselective cyclopropanation of benzofuran catalyzed by engineered myoglobin (B1173299) (Mb) variants. rochester.edu While the biocatalyst efficiently converted benzofuran and 3-methylbenzofuran (B1293835) into the corresponding cyclopropanated products with high enantiopurity, it showed no reactivity with this compound. rochester.edu Computational analysis using Density Functional Theory (DFT) was employed to unravel the mechanistic basis for this substrate selectivity. The calculations compared two potential pathways: a stepwise mechanism involving a zwitterionic intermediate and a concerted C2=C3 insertion mechanism. rochester.edu

The calculations revealed that for the parent benzofuran, including the active site residues in the model significantly favored the concerted insertion pathway. rochester.edu The stark difference in reactivity between this compound and 3-methylbenzofuran served as experimental validation for the proposed model. The steric bulk of the methyl group at the C2 position creates a significant steric clash within the modeled enzyme's active site, specifically with the heme-carbene intermediate, thus preventing the reaction. rochester.edu In contrast, a methyl group at the C3 position is well-tolerated, allowing the reaction to proceed. rochester.edu

| Substrate | Catalyst | Activity | Computational Rationale |

| This compound | Engineered Myoglobin Mb(H64G,V68A) | No Activity | Steric hindrance at the C2 position disfavors the necessary transition state for carbene insertion within the catalytic pocket. rochester.edu |

| 3-Methylbenzofuran | Engineered Myoglobin Mb(H64G,V68A) | Significant Activity | The C3 position is more tolerant to steric bulk, allowing the substrate to adopt the correct orientation for reaction. rochester.edu |

| Benzofuran | Engineered Myoglobin Mb(H64G,V68A) | High Activity | The concerted C2=C3 insertion pathway is energetically favorable within the protein active site. rochester.edu |

Further computational and experimental work has explored the biomimetic oxidation of this compound using manganese(III) porphyrins as models for cytochrome P450 enzymes. mdpi.com These studies model the metabolic activation of the benzofuran nucleus. In these systems, this compound undergoes oxidation, achieving high conversion rates (over 95%) in the presence of the catalyst and hydrogen peroxide. mdpi.com The primary step is the formation of an epoxide at the 2,3-double bond. The subsequent reaction pathways of this epoxide are influenced by the methyl group's position and the reaction conditions. mdpi.com

| Catalyst System | Substrate | Conversion (%) | Key Products |

| Mn(III) Porphyrin / H₂O₂ | This compound | >95% | Products derived from the initial epoxidation of the furan ring. mdpi.com |

| Mn(III) Porphyrin / H₂O₂ | Benzofuran | >95% | Products derived from epoxide ring-opening and rearrangement. mdpi.com |

| Mn(III) Porphyrin / H₂O₂ | 3-Methylbenzofuran | >95% | Products derived from the initial epoxidation of the furan ring. mdpi.com |

These examples underscore how computational modeling of catalytic pockets provides a detailed rationale for observed reactivity and selectivity, guiding the design of future catalysts and predicting the metabolic fate of compounds like this compound.

In Silico Insights into Biological Activity and Molecular Mechanisms

In silico techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for predicting the biological potential of molecules and elucidating their mechanisms of action at a molecular level. While many studies focus on the broader class of benzofuran derivatives, the insights gained are often applicable to this compound, and in some cases, its specific role can be inferred. nih.gov

Molecular docking studies have been performed on various benzofuran derivatives to predict their binding affinity to different biological targets. For instance, benzofuran derivatives have been docked against protein targets implicated in bacterial infections and cancer. researchgate.netjazindia.com These studies calculate binding energies and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. Although these studies often investigate libraries of compounds, the data provides a framework for understanding how the substitution pattern, including a methyl group at the C2 position, influences binding. For example, a study on benzofuran derivatives for antibacterial activity reported binding energies ranging from -6.9 to -10.4 kcal/mol. researchgate.netjazindia.comafricanjournalofbiomedicalresearch.com

Another study focused on designing novel CDK2 inhibitors based on a benzofuran scaffold. nih.gov While not specifically isolating the effect of a 2-methyl group, the work provides IC₅₀ values for a range of substituted benzofurans, demonstrating the potent inhibitory activity achievable with this core structure. The molecular docking performed in the study helped to rationalize the observed activities by showing how the derivatives anchor into the CDK2 kinase domain. nih.gov

| Compound Series | Target | In Silico Method | Key Findings |

| Benzofuran Derivatives | Bacterial Protein (1aj6) | Molecular Docking | Predicted binding energies ranged from -6.9 to -10.4 kcal/mol, suggesting potential antibacterial activity. researchgate.netafricanjournalofbiomedicalresearch.com |

| Benzofuran Derivatives | Anticancer Targets | Molecular Docking | Derivatives showed favorable negative binding energies, indicating potential as anticancer agents. jazindia.com |

| 3-(Piperazinylmethyl)benzofuran Derivatives | CDK2 | Molecular Docking | Docking simulations explored the binding pattern of the inhibitors, correlating with potent IC₅₀ values (e.g., 40.91 nM for compound 9h). nih.gov |

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Such models have been developed for benzofuran derivatives for various therapeutic targets. A 2D-QSAR study on benzofuran-based vasodilators identified key molecular descriptors that correlate with their activity, yielding a model with good predictive power (R² = 0.816). mdpi.com Similarly, a QSAR study on 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one derivatives as aldose reductase inhibitors was conducted to guide the design of more potent compounds. researchgate.net These models, while specific to the training set, provide valuable insights into the structural requirements for activity, such as the role of hydrophobicity, electronic properties, and steric factors, which are all influenced by the presence and position of substituents like the 2-methyl group.

| Study Type | Compound Class | Biological Activity |

| 2D-QSAR | Benzofuran-based Pyridines | Vasodilatory Activity mdpi.com |

| 3D-QSAR | Dibenzofuran (B1670420) Derivatives | PTP-MEG2 Inhibition nih.gov |

| QSAR | 6-(5-Chloro-3-methylbenzofuran-2-sulfonyl) derivatives | Aldose Reductase Inhibition researchgate.net |

These in silico approaches are crucial in modern drug discovery, enabling the rapid screening of virtual libraries, prioritization of candidates for synthesis, and optimization of lead compounds. The application of these methods to this compound and its analogues continues to shed light on their potential pharmacological applications and the molecular interactions that govern them.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual atoms. For 2-methylbenzofuran, NMR is essential for confirming its molecular structure and for studying its behavior in chemical reactions.

¹H and ¹³C NMR for Structural Elucidation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the primary methods for the structural elucidation of this compound. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while the coupling constants (J), measured in Hertz (Hz), reveal connectivity between adjacent nuclei.

The ¹H NMR spectrum of this compound displays distinct signals for the methyl group, the lone proton on the furan (B31954) ring, and the four protons on the benzene (B151609) ring. The methyl protons typically appear as a singlet or a narrow doublet in the upfield region. The proton at the C3 position also gives a characteristic signal, while the aromatic protons produce a more complex pattern in the downfield region, typical of a substituted benzene ring.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon of the methyl group is found in the upfield region, while the nine other carbons (two in the furan moiety and six in the benzene ring, plus the C2 carbon to which the methyl group is attached) resonate at lower fields. The chemical shifts for the aromatic carbons and the heterocyclic ring carbons are particularly diagnostic for confirming the benzofuran (B130515) skeleton. sigmaaldrich.comsigmaaldrich.com

Below are typical predicted and experimental NMR data for this compound and its related dihydro- form.

Interactive Table: ¹H NMR Data for 2-Methyl-2,3-dihydrobenzofuran Data obtained from various spectroscopic databases.

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| H-2 | 4.8 - 5.1 | Multiplet |

| H-3 (a) | 3.2 - 3.4 | Doublet of doublets |

| H-3 (b) | 2.8 - 3.0 | Doublet of doublets |

| Aromatic H | 6.7 - 7.2 | Multiplet |

| Methyl (CH₃) | 1.4 - 1.6 | Doublet |

Interactive Table: ¹³C NMR Data for 2-Methyl-2,3-dihydrobenzofuran Data obtained from various spectroscopic databases.

| Carbon | Chemical Shift (δ) ppm |

| C-2 | ~77 |

| C-3 | ~35 |

| C-3a | ~126 |

| C-4 | ~120 |

| C-5 | ~128 |

| C-6 | ~125 |

| C-7 | ~109 |

| C-7a | ~160 |

| Methyl (CH₃) | ~21 |

Mono- and Bidimensional NMR Techniques

To resolve ambiguities and definitively assign all proton and carbon signals, advanced 2D NMR techniques are employed. researchgate.net These experiments correlate signals from different nuclei, providing a complete map of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu In a COSY spectrum of this compound, cross-peaks would appear between adjacent protons on the benzene ring, confirming their relative positions. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (¹J coupling). sdsu.edu It is invaluable for assigning carbon signals based on their known proton assignments. For this compound, the HSQC spectrum would show a cross-peak connecting the methyl proton signals to the methyl carbon signal, and each aromatic proton to its corresponding carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). sdsu.eduyoutube.com It is crucial for connecting different parts of a molecule, especially around quaternary (non-protonated) carbons. For instance, HMBC correlations from the methyl protons of this compound would show cross-peaks to the C2 and C3 carbons of the furan ring, unequivocally confirming the position of the methyl group. researchgate.netresearchgate.net

These multidimensional techniques, when used together, leave no ambiguity in the structural assignment of benzofuran derivatives. researchgate.net

In situ NMR Spectroscopy in Catalytic Studies

In situ NMR spectroscopy is a powerful method for studying chemical reactions as they occur, providing real-time information on the concentrations of reactants, intermediates, and products without altering the reaction system. wiley.com This technique is particularly useful in catalysis research to understand reaction mechanisms and kinetics. researchgate.net

In studies involving this compound, in situ NMR can be used to monitor its formation or consumption in catalytic processes. For example, in the synthesis of substituted benzofurans, in situ ¹H NMR can track the disappearance of starting materials and the appearance of the benzofuran product signals, allowing for the identification of transient catalytic intermediates that are only present under reaction conditions. wiley.comresearchgate.net Similarly, in catalytic oxidation reactions where this compound is the substrate, the technique can follow its conversion into various oxidized products, providing insights into the reaction pathways and catalyst stability. mdpi.comresearchgate.net The use of specialized high-pressure NMR tubes allows these studies to be conducted under elevated temperatures and pressures, mimicking industrial process conditions. wiley.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly suited for analyzing polar and non-volatile molecules. researchgate.net While this compound itself is relatively volatile, ESI-MS is frequently used to study its more complex or functionalized derivatives, especially in the context of reaction monitoring and metabolite identification. researchgate.net

In ESI-MS studies of substituted benzofurans, the molecule is typically protonated to form the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) is then used to fragment this precursor ion by collision-induced dissociation (CID). The resulting fragmentation patterns provide rich structural information. For example, studies on 2-aroylbenzofuran derivatives show that fragmentation often involves cleavage of the bond between the benzofuran ring and the substituent, as well as characteristic losses of small molecules like carbon monoxide (CO). researchgate.net The fragmentation pathways can help distinguish between isomers, a task that is often challenging with other methods. researchgate.net

High-Resolution Gas Chromatography-Triple Quadrupole Mass Spectrometer (HRGC-QQQMS) for Product Identification

For the analysis of volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. nist.gov Coupling high-resolution gas chromatography (HRGC) with a triple quadrupole mass spectrometer (QQQMS) provides exceptional sensitivity and selectivity.

HRGC separates the components of a mixture with high efficiency before they enter the mass spectrometer. The triple quadrupole instrument then allows for highly specific detection through tandem MS (MS/MS) experiments. In a typical product identification workflow, the first quadrupole selects the molecular ion of this compound (m/z 132). nist.gov This ion is then fragmented in the second quadrupole (the collision cell), and the resulting fragment ions are analyzed by the third quadrupole.

This process, known as Selected Reaction Monitoring (SRM), is extremely specific and allows for the unambiguous identification and quantification of this compound even in complex matrices. The high mass resolution ensures accurate determination of elemental composition, further confirming the identity of the products. nih.gov This technique is essential in environmental analysis, flavor chemistry, and for characterizing the products of catalytic reactions involving benzofurans. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its aromatic benzene ring, the furan ring, and the methyl group.

While a dedicated spectrum for this compound is not publicly available, its features can be predicted based on the spectra of benzofuran and related substituted compounds. chemicalbook.commdpi.com The key absorptions would include:

Aromatic C-H Stretching: Aromatic C-H bonds typically absorb in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group C-H bonds will show stretching vibrations between 3000-2850 cm⁻¹.

C=C Stretching: Aromatic and furan ring C=C double bond stretching vibrations appear in the 1650-1450 cm⁻¹ region.

C-O-C Stretching: The aryl-ether linkage of the benzofuran ring system typically shows strong, characteristic stretching bands in the 1270-1200 cm⁻¹ (asymmetric) and 1080-1020 cm⁻¹ (symmetric) regions.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring appear in the 900-675 cm⁻¹ range, which can help determine the substitution pattern.

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic Ring |

| ~2925 | C-H Stretch | Methyl Group (CH₃) |

| ~1610, 1580, 1450 | C=C Stretch | Aromatic/Furan Rings |

| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1050 | C-O-C Symmetric Stretch | Aryl Ether |

| ~750 | C-H Out-of-Plane Bend | Ortho-disubstituted Benzene |

Elemental Analysis

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, oxygen) in a compound. For this compound, with the molecular formula C₉H₈O , the theoretical elemental composition can be calculated from its molecular weight of 132.16 g/mol . spectrabase.comnist.gov This analysis is fundamental for confirming the empirical formula of a synthesized or isolated sample.

Table 3: Elemental Composition of this compound (C₉H₈O)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 9 | 108.099 | 81.79% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 6.10% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 12.11% |

| Total | 132.162 | 100.00% |

Single-Crystal X-ray Diffraction for Molecular Structure Elucidation

While specific crystallographic data for this compound is not found in the surveyed literature, studies on closely related derivatives, such as 2,5-dimethyl-3-(2-methylphenylsulfinyl)-1-benzofuran, have been published. nih.gov These studies reveal that the benzofuran ring system itself is essentially planar. nih.gov It is expected that this compound would also exhibit a planar bicyclic structure. The analysis would yield precise crystallographic parameters, including the space group, unit cell dimensions, and atomic coordinates.

Table 4: Example Crystallographic Data for a Benzofuran Derivative (Data for 2,5-dimethyl-3-(2-methylphenylsulfinyl)-1-benzofuran, provided for illustrative purposes) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2311 (6) |

| b (Å) | 11.0822 (6) |

| c (Å) | 11.9674 (7) |

| β (°) | 99.435 (2) |

| Volume (ų) | 1469.31 (14) |

| Z (Molecules/unit cell) | 4 |

Biological Activities and Pharmacological Potential of 2 Methylbenzofuran Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 2-methylbenzofuran have been extensively investigated for their potential to combat cancer through various mechanisms of action. These compounds have shown efficacy in inducing programmed cell death, inhibiting key cellular enzymes, and disrupting essential cytoskeletal components involved in cell division.

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, in cancer cells. Studies have shown that certain derivatives are selectively toxic to leukemia cell lines. nih.govmdpi.com

Research has identified several this compound derivatives that demonstrate significant cytotoxic activity against K562 (chronic myelogenous leukemia) and MOLT-4 (acute lymphoblastic leukemia) cell lines. nih.govresearchgate.net For instance, studies have revealed that the most active benzofuran (B130515) derivatives trigger apoptosis in both K562 and MOLT-4 leukemia cells. nih.govresearchgate.netmdpi.com The proapoptotic activity has been confirmed through various assays, including the Caspase-Glo 3/7 assay, which measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade. nih.gov Further investigations using Annexin V-FITC tests have confirmed that specific derivatives induce apoptosis in K562 cells. nih.govresearchgate.net One study highlighted two derivatives, compounds 6 and 8 , which exhibited selective action towards K562 cells and were shown to increase reactive oxygen species (ROS) levels, a common trigger for apoptosis. nih.govresearchgate.net

Table 1: Cytotoxic and Apoptotic Activity of Selected this compound Derivatives

Compound Cell Line Activity Key Findings Citation Compound 1c K562, MOLT-4, HeLa Cytotoxic Showed significant cytotoxic activity. researchgate.net Compound 1e K562, MOLT-4, HeLa Cytotoxic Showed significant cytotoxic activity. researchgate.net Compound 2d K562, MOLT-4, HeLa Cytotoxic Showed significant cytotoxic activity. researchgate.net Compound 3a K562, MOLT-4, HeLa Cytotoxic Showed significant cytotoxic activity. researchgate.net Compound 3d K562, MOLT-4, HeLa Cytotoxic Exhibited high toxicity for K562 cells. researchgate.net Compound 6 K562 Proapoptotic Induced apoptosis; increased caspase 3/7 activity 2.31-fold after 48h. researchgate.net Compound 8 K562 Proapoptotic Induced apoptosis; increased caspase 3/7 activity by 13% after 48h. researchgate.net

The anticancer activity of this compound derivatives is also attributed to their ability to inhibit various protein kinases, which are crucial regulators of cell cycle progression, proliferation, and survival. nih.gov Dysregulation of these kinases is a common feature of many cancers.

Benzofuran-based small molecules have been identified as inhibitors of several key protein kinases, including:

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a critical regulator of the cell cycle. Certain 3-(piperazinylmethyl)benzofuran derivatives have been designed as novel type II CDK2 inhibitors. nih.gov These inhibitors lock the kinase in an inactive conformation, preventing its activation and leading to cell cycle arrest. nih.gov For example, the thiosemicarbazide (B42300) derivative 9h showed potent CDK2 inhibitory activity with an IC₅₀ of 40.91 nM. nih.gov